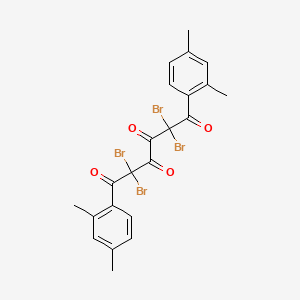
2,2,5,5-Tetrabromo-1,6-bis(2,4-dimethylphenyl)hexane-1,3,4,6-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE is a complex organic compound characterized by its multiple bromine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE typically involves multi-step organic reactions. A common approach might include the bromination of a precursor compound followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. In chemical reactions, its reactivity is influenced by the presence of bromine atoms and phenyl groups, which can stabilize intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetrabromo-1,6-diphenyl-1,3,4,6-hexanetetraone: Similar structure but lacks the dimethyl groups on the phenyl rings.
2,2,5,5-Tetrabromo-1,6-bis(4-methylphenyl)-1,3,4,6-hexanetetraone: Similar structure with methyl groups in different positions.
Uniqueness
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE is unique due to the specific positioning of bromine atoms and dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18Br4O4 |
|---|---|
Molecular Weight |
666.0 g/mol |
IUPAC Name |
2,2,5,5-tetrabromo-1,6-bis(2,4-dimethylphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C22H18Br4O4/c1-11-5-7-15(13(3)9-11)17(27)21(23,24)19(29)20(30)22(25,26)18(28)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI Key |
DFRLQUONBILKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C(=O)C(=O)C(C(=O)C2=C(C=C(C=C2)C)C)(Br)Br)(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


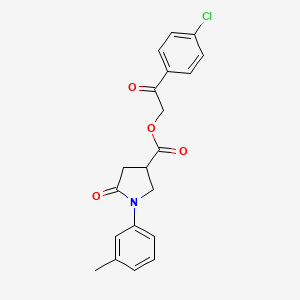
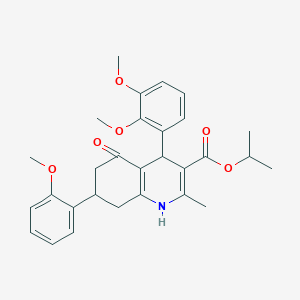
![6-Tert-butyl-3-[(5-chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11080396.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080402.png)

![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B11080414.png)
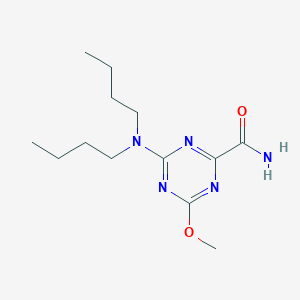
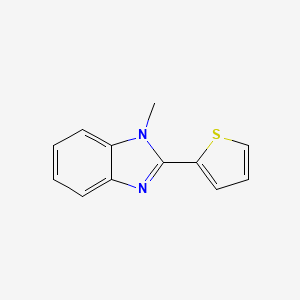
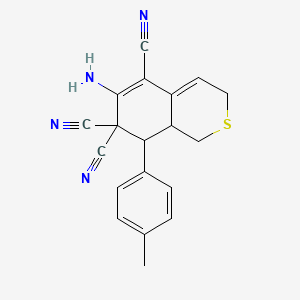
![Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate](/img/structure/B11080441.png)
![1-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11080449.png)
![1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080457.png)
![2-nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B11080458.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-(methylsulfanyl)benzenesulfonamide](/img/structure/B11080464.png)
